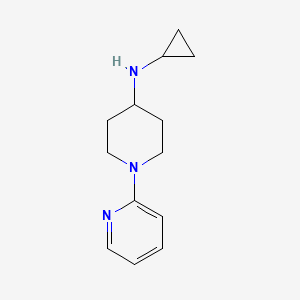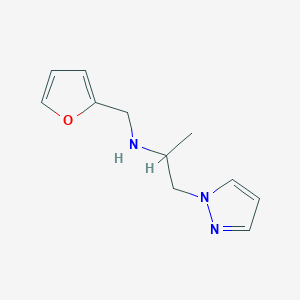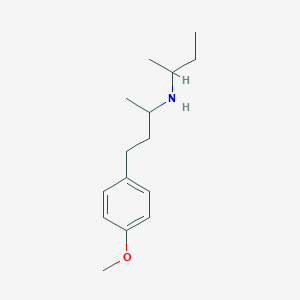
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the neurotransmitter GABA in the brain.
Mecanismo De Acción
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine increases the levels of GABA in the brain, which can help to reduce the severity of withdrawal symptoms associated with addiction and can also have anticonvulsant effects in animal models of epilepsy.
Biochemical and Physiological Effects
Studies have shown that N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine can increase GABA levels in the brain, which can have a number of biochemical and physiological effects. For example, increased GABA levels can help to reduce anxiety, promote relaxation, and improve sleep quality. Additionally, N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine has been shown to have anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine is its selectivity for GABA transaminase, which minimizes the potential for off-target effects. Additionally, N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine has been shown to be well-tolerated in animal studies. However, one limitation of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine is that it has poor solubility in water, which can make it difficult to administer in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine. For example, studies could investigate the potential therapeutic applications of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine in other neurological disorders, such as anxiety disorders or schizophrenia. Additionally, studies could investigate the potential of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine as a tool for studying the role of GABA in the brain. Finally, studies could investigate the potential of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine as a therapeutic agent for addiction and epilepsy in humans.
Métodos De Síntesis
The synthesis of N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine involves a multi-step process that begins with the reaction of pyridine-2-carboxylic acid with cyclopropylamine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to produce the corresponding amine, which is further reacted with 4-chloropiperidine to yield N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine.
Aplicaciones Científicas De Investigación
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. Studies have shown that N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine can increase GABA levels in the brain, which can help to reduce the severity of withdrawal symptoms associated with addiction. Additionally, N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine has been shown to have anticonvulsant effects in animal models of epilepsy.
Propiedades
IUPAC Name |
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-2-8-14-13(3-1)16-9-6-12(7-10-16)15-11-4-5-11/h1-3,8,11-12,15H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQGXZRLSMZRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-pyridin-2-ylpiperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)

![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)
![2-[3-(Cycloheptylamino)phenoxy]acetamide](/img/structure/B7558009.png)
![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)
![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)methylamino]phenyl]-N,N-dimethylacetamide](/img/structure/B7558017.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)

![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)
![[1-[2-Chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B7558080.png)
![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)